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Dodecahydrododecaborate,Et3NH+salt

Cat. No.: B1172489
CAS No.: 12546-27-9
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Description

Historical Development and Discovery of Borane (B79455) Clusters

The journey into the world of borane clusters was pioneered by the German chemist Alfred Stock in the early 20th century. wikipedia.orgbritannica.com Beginning his research around 1912, Stock's work was challenged by the volatile and highly reactive nature of these boron-hydrogen compounds. wikipedia.orgwikipedia.org To handle these air-sensitive substances, he invented the glass vacuum line, a crucial piece of apparatus that enabled the separation and characterization of the first boranes, such as diborane (B8814927) (B₂H₆), tetraborane (B₄H₁₀), and decaborane (B607025) (B₁₀H₁₄). wikipedia.orgwikipedia.orgencyclopedia.com Stock's meticulous work laid the foundation for the entire field of boron hydride chemistry. nih.govchempedia.info

While Stock synthesized these novel compounds, their complex structures remained a puzzle for many years. wikipedia.org It wasn't until the mid-20th century that the intricate bonding and polyhedral structures were unraveled, largely through the crystallographic investigations of William Lipscomb. wikipedia.org Lipscomb's work, which began with the characterization of decaborane in 1948, revealed the prevalence of deltahedral structures—polyhedra with all triangular faces. wikipedia.org This groundbreaking research, which explained the unique bonding in these "electron-deficient" molecules, earned him the Nobel Prize in Chemistry in 1976. wikipedia.orgmdpi.com The existence of the remarkably stable icosahedral [B₁₂H₁₂]²⁻ anion was first predicted theoretically by H. C. Longuet-Higgins and M. de V. Roberts in 1955 and was successfully synthesized five years later by Hawthorne and Pitochelli. wikipedia.org

Table 1: Key Milestones in the History of Borane Clusters

Year Milestone Key Contributor(s) Significance
~1912 Systematic synthesis and characterization of the first boranes. britannica.com Alfred Stock Foundation of borane chemistry; invention of the glass vacuum line for handling reactive compounds. wikipedia.orgwikipedia.org
1948 First structural determination of a higher borane (decaborane). wikipedia.org William Lipscomb Revealed the polyhedral nature of borane clusters, initiating modern structural borane chemistry. wikipedia.org
1955 Theoretical prediction of the [B₁₂H₁₂]²⁻ anion's existence. wikipedia.org H. C. Longuet-Higgins & M. de V. Roberts Provided a theoretical basis for the existence of this highly stable icosahedral structure. wikipedia.org
1960 First synthesis of the [B₁₂H₁₂]²⁻ anion. wikipedia.org M. Frederick Hawthorne & A. R. Pitochelli Confirmed the existence of the dodecahydrododecaborate anion and opened avenues for its study. wikipedia.org

Fundamental Principles of Borane Cluster Bonding and Stability

The stability and structure of borane clusters like the dodecahydrododecaborate anion cannot be explained by conventional two-center, two-electron (2c-2e) bonds, as there are insufficient valence electrons. wikipedia.org This "electron deficiency" led to the development of new bonding models.

William Lipscomb's seminal work described the bonding in boranes through the concept of multicenter bonding, where a pair of electrons is shared between more than two atoms. wikipedia.orgbritannica.com This model involves:

Three-center two-electron B-H-B bonds , where a single hydrogen atom bridges two boron atoms.

Three-center two-electron B-B-B bonds , which can be either open or closed (triangular). wikipedia.orgrsc.org

These multicenter bonds allow for the formation of stable polyhedral skeletons despite the limited number of valence electrons. fiveable.me In the specific case of the closo-B₁₂H₁₂²⁻ anion, analysis has also revealed the presence of four-center two-electron (4c-2e) B-B-B-B bonds, further highlighting the complexity and flexibility of bonding in these clusters. rsc.orgrsc.org

The exceptional stability of deltahedral borane anions, such as [B₁₂H₁₂]²⁻, is attributed to a phenomenon known as three-dimensional (3D) aromaticity. researchgate.netnih.gov This concept extends the principles of 2D aromaticity, famously seen in benzene (B151609), to three-dimensional structures. acs.org In these borane clusters, the delocalization of sigma (σ) framework electrons across the entire polyhedral cage results in enhanced thermodynamic stability. researchgate.net

This stability is rationalized by the Polyhedral Skeletal Electron Pair Theory (PSEPT), often referred to as Wade's or Wade-Mingos rules. wikipedia.orgwikipedia.org These rules provide a method for counting skeletal electrons to predict the geometry of borane clusters. wikipedia.orgdalalinstitute.com For a closo-deltahedron with n vertices, a stable structure is achieved with n+1 pairs of skeletal electrons. carleton.cascribd.com The [B₁₂H₁₂]²⁻ anion, with its 12 vertices and 13 skeletal electron pairs (26 electrons), perfectly fits the closo model for an icosahedron, explaining its remarkable chemical and thermal stability. researchgate.netscribd.com This 3D aromaticity was first suggested explicitly by Aihara in 1978, who calculated significant resonance energies for these clusters, with [B₁₂H₁₂]²⁻ showing the highest value. acs.org

Significance of Polyhedral Boranes in Contemporary Chemical Research

The unique properties of polyhedral boranes, stemming from their three-dimensional structures and exceptional stability, have made them versatile building blocks in modern chemistry. bohrium.comresearchgate.net Their applications span a wide range of fields:

Medicine : The high boron content and stability of clusters like [B₁₂H₁₂]²⁻ make them ideal candidates for Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment. nih.govresearchgate.net They are also being investigated as scaffolds for drug delivery and as contrast agents for medical imaging. bohrium.comsciencedaily.comnih.gov

Materials Science : The incorporation of borane clusters into polymers can enhance their thermal and chemical stability. researchgate.net These clusters are also used to create novel nanomaterials, heat-resistant materials, and boron-rich coatings. sciencedaily.comnih.gov

Nanoelectronics : The defined shapes and electronic properties of polyhedral boranes make them attractive for applications in molecular electronics. bohrium.com

Their inherent stability against enzymatic degradation also makes them interesting as pharmacophore analogs to traditional carbocyclic compounds in medicinal chemistry. bohrium.comresearchgate.net

Overview of the Triethylammonium (B8662869) Dodecahydrododecaborate Salt ([Et₃NH]₂[B₁₂H₁₂]) as a Key Precursor and Research Subject

The triethylammonium salt of the dodecahydrododecaborate anion, [Et₃NH]₂[B₁₂H₁₂], is a fundamentally important compound in the study and application of this boron cluster. It is frequently synthesized as a primary product from which other salts can be derived.

Early and efficient syntheses of [Et₃NH]₂[B₁₂H₁₂] involved the reaction of triethylamine (B128534) borane (Et₃N·BH₃) with other boron hydrides. researchgate.net For instance, reacting triethylamine-borane with decaborane (B₁₀H₁₄) at elevated temperatures produces the triethylammonium salt in high yield. researchgate.netcas.cz Another route involves the reaction of triethylamine borane with sodium borohydride (B1222165). google.com

Table 2: Representative Synthesis of [Et₃NH]₂[B₁₂H₁₂]

Reactants Conditions Product Yield Reference
B₁₀H₁₄ + Et₃N·BH₃ 190 °C [Et₃NH]₂[B₁₂H₁₂] 92% cas.cz
B₅H₉ + Et₃N·BH₃ 125 °C [Et₃NH]₂[B₁₂H₁₂] 90% cas.cz

As a stable, isolable salt, [Et₃NH]₂[B₁₂H₁₂] serves as a crucial starting material. It provides a convenient source of the [B₁₂H₁₂]²⁻ anion for further chemical transformations, such as the preparation of other metallic or organic salts through cation exchange, or for use in the synthesis of functionalized derivatives. google.com For example, aqueous solutions of the salt can be treated with other ammonium (B1175870) or metal chlorides to precipitate the corresponding dodecaborate (B577226) salts. google.com Its utility as a precursor and its role in the development of borane cluster chemistry underscore its significance as a primary research subject. researchgate.net

Properties

CAS No.

12546-27-9

Molecular Formula

C254H377N65O75S6

Synonyms

Dodecahydrododecaborate,Et3NH+salt

Origin of Product

United States

Advanced Characterization Methodologies for Dodecahydrododecaborate, Et3nh+ Salt, and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of dodecahydrododecaborate, Et₃NH⁺ salt, providing detailed insights into both the boron cluster and the organic counterion.

¹¹B NMR for Boron Cage Structural Analysis

Due to the high symmetry of the icosahedral [B₁₂H₁₂]²⁻ anion, where all twelve boron atoms are chemically equivalent, its ¹¹B NMR spectrum characteristically displays a single resonance. This resonance typically appears as a doublet due to coupling with the directly attached hydrogen atom. In D₂O, the ¹¹B NMR spectrum of [Et₃NH]₂[B₁₂H₁₂] shows a sharp signal at approximately -15.1 ppm. The high symmetry of the anion is a key indicator of its structural integrity. The presence of a single peak confirms that all boron vertices of the icosahedral cage are equivalent, a hallmark of the closo-borane structure.

The chemical shift in ¹¹B NMR is highly sensitive to the electronic environment of the boron atoms. For instance, in studies of the decomposition of metal borohydrides, the formation of the [B₁₂H₁₂]²⁻ anion as an intermediate is confirmed by a characteristic peak around -12 ppm in the ¹¹B MAS NMR spectra. cas.cz Upon dissolution in water, a sharp resonance consistent with the [B₁₂H₁₂]²⁻ anion is observed, further solidifying its identification. cas.cz

Table 1: Representative ¹¹B NMR Data for Dodecahydrododecaborate Anion

Compound/SystemSolvent/State¹¹B Chemical Shift (ppm)MultiplicityCoupling Constant J(B-H) (Hz)Reference
[Et₃NH]₂[B₁₂H₁₂]D₂O-15.1--
[B₁₂H₁₂]²⁻ intermediateSolid-state (MAS)~ -12-- cas.cz
Dissolved [B₁₂H₁₂]²⁻H₂O-15.8Doublet125 cas.cz

¹H and ¹³C NMR for Counterions and Functional Groups

¹H and ¹³C NMR spectroscopy are essential for characterizing the triethylammonium (B8662869) (Et₃NH⁺) cation. The ¹H NMR spectrum of [Et₃NH]₂[B₁₂H₁₂] in D₂O reveals the expected signals for the ethyl groups: a quartet corresponding to the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The integration of these signals confirms the stoichiometry of the cation.

The chemical shifts for the triethylammonium cation can vary slightly depending on the solvent and the associated anion. For instance, in triethylammonium trifluoroacetate, the ¹³C NMR signals for the methyl and methylene carbons are observed at approximately 8.5 ppm and 46.8 ppm, respectively. wikipedia.org In triethylamine (B128534) hydrochloride, the ¹³C NMR shifts are around 9.0 ppm for the methyl carbon and 47.0 ppm for the methylene carbon.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for the Triethylammonium (Et₃NH⁺) Cation

NucleusGroupChemical Shift (ppm)MultiplicitySolventReference
¹H-CH₃~1.2TripletD₂O
¹H-CH₂-~3.1QuartetD₂O
¹³C-CH₃~8.5 - 9.0-Various wikipedia.org
¹³C-CH₂-~46.8 - 47.0-Various wikipedia.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides valuable information about the bonding and vibrational modes within the dodecahydrododecaborate, Et₃NH⁺ salt.

Infrared (IR) Spectroscopy for Bond Characterization

Infrared (IR) spectroscopy is particularly useful for identifying the characteristic vibrations of the B-H bonds in the dodecahydrododecaborate anion and the N-H and C-H bonds in the triethylammonium cation. The IR spectrum of [Et₃NH]₂[B₁₂H₁₂] exhibits a strong and sharp absorption band around 2480 cm⁻¹, which is characteristic of the B-H stretching vibration of the [B₁₂H₁₂]²⁻ cage. The presence of N-H···H-B dihydrogen bonds in salts of this type can lead to shifts in the N-H and B-H stretching frequencies. wikipedia.org Strong dihydrogen bonds are indicated by changes in the IR spectra when compared to the spectra of the individual ions. wikipedia.org The N-H stretching vibration in the triethylammonium cation is also a prominent feature, typically observed in the region of 3100-3200 cm⁻¹.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy complements IR spectroscopy, as some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. For the highly symmetric [B₁₂H₁₂]²⁻ anion, Raman spectroscopy is essential for observing all the allowed vibrational modes. The Raman spectrum of [Et₃NH]₂[B₁₂H₁₂] shows a very strong band at around 2530 cm⁻¹ corresponding to the symmetric B-H stretching mode. Other characteristic bands for the boron cage are observed at lower frequencies, corresponding to B-B stretching and cage deformation modes.

Table 3: Key Vibrational Frequencies for [Et₃NH]₂[B₁₂H₁₂]

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
B-H Stretch~2480~2530
N-H Stretch~3100-3200-
C-H Stretch~2900-3000~2900-3000

X-ray Diffraction (XRD) Techniques for Solid-State Structure Elucidation

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For ionic compounds like dodecahydrododecaborate, Et₃NH⁺ salt, single-crystal XRD provides detailed information on bond lengths, bond angles, and the packing of ions in the crystal lattice.

The crystal structure of (Et₃NH)₂[B₁₂H₁₂] has been determined by single-crystal X-ray diffraction. In general, the [B₁₂H₁₂]²⁻ anion adopts a highly regular icosahedral geometry in its salts. wikipedia.org The boron atoms form the vertices of the icosahedron, with each boron atom bonded to a terminal hydrogen atom pointing radially outwards. The crystal packing is determined by the electrostatic interactions between the large, spherical [B₁₂H₁₂]²⁻ anions and the triethylammonium cations, as well as by potential hydrogen bonding interactions between the N-H group of the cation and the B-H groups of the anion. The study of related dodecahydrododecaborate salts, such as those with alkali metal cations, provides a basis for understanding the expected structural features. For example, the crystal structure of Cs₂[B₁₂H₁₂] has been well-characterized, revealing the packing of the icosahedral anions with the cesium cations.

Single-Crystal X-ray Diffraction for Molecular Geometry

For the broader class of dodecaborate (B577226) salts, SC-XRD has been widely used to confirm the icosahedral geometry of the [B₁₂H₁₂]²⁻ anion and to understand the interactions between the anion and various cations. cas.cz The crystal structure of triethylammonium dodecahydrododecaborate, (Et₃NH)₂[B₁₂H₁₂], has been successfully determined using this method. cas.cz This analysis provides definitive proof of the compound's ionic nature, consisting of discrete triethylammonium, [Et₃NH]⁺, cations and dodecahydro-closo-dodecaborate, [B₁₂H₁₂]²⁻, anions. The data reveals the near-icosahedral symmetry of the boron cage and the specific hydrogen-bonding interactions between the N-H group of the cation and the B-H groups of the anion.

Table 1: Representative Crystallographic Data Obtainable from SC-XRD for (Et₃NH)₂[B₁₂H₁₂] Note: The following table illustrates the type of parameters obtained from an SC-XRD experiment. Specific values are found in the cited literature.

ParameterDescriptionTypical Information Yielded
Crystal System The symmetry class of the crystal (e.g., Monoclinic, Orthorhombic).Fundamental classification of the crystal's internal symmetry.
Space Group The specific symmetry group of the crystal, including translational symmetry.Detailed description of the arrangement of molecules in the unit cell.
Unit Cell Dimensions The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).The size and shape of the repeating crystalline unit.
Bond Lengths The distances between bonded atoms (e.g., B-B, B-H, N-C, C-C).Confirmation of covalent and ionic bonding within the structure.
Bond Angles The angles formed by three connected atoms (e.g., B-B-B, H-N-C).Insight into the local geometry around each atom.
Interionic Distances The shortest distances between the [Et₃NH]⁺ cations and the [B₁₂H₁₂]²⁻ anion.Information on the nature and strength of hydrogen bonding.

Powder X-ray Diffraction for Phase Identification and Polymorphism

Powder X-ray diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. springernature.comspringernature.com It provides a distinct "fingerprint" diffraction pattern for a crystalline solid, which is invaluable for identifying the phase purity of a synthesized sample. springernature.com By comparing the experimental pattern to known databases or simulated patterns from single-crystal data, one can confirm the identity of the bulk material and detect the presence of crystalline impurities. youtube.com

In the context of (Et₃NH)₂[B₁₂H₁₂], PXRD is crucial for routine characterization to ensure that the correct crystalline phase has been formed. Furthermore, PXRD is the primary tool for studying polymorphism—the ability of a compound to exist in more than one crystal structure. By performing PXRD measurements over a range of temperatures or pressures, it is possible to identify and characterize any structural phase transitions. researchgate.net Such transitions are indicated by abrupt changes in the diffraction pattern, such as the appearance, disappearance, or shifting of diffraction peaks. researchgate.net While specific polymorphic studies on (Et₃NH)₂[B₁₂H₁₂] are not widely reported, this methodology remains the standard for such investigations.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions. For ionic compounds like (Et₃NH)₂[B₁₂H₁₂], electrospray ionization (ESI) is a common method. ESI-MS in the positive ion mode can be used to detect the intact [Et₃NH]⁺ cation and ion pairs such as [(Et₃NH) + (Et₃NH)₂[B₁₂H₁₂]]⁺. More commonly, anions are detected by pairing them with cationic reagents to form positively charged complexes. uta.edu

Collision-induced dissociation (CID), a tandem mass spectrometry (MS/MS) technique, provides insight into the compound's structure and stability through controlled fragmentation. When analyzing ion pairs of the type [Cation]⁺[Anion]²⁻, specific fragmentation pathways can be observed. For ion pairs involving the [B₁₂H₁₂]²⁻ anion and an alkylammonium cation, a characteristic fragmentation is the loss of the neutral alkene from the cation. researchgate.net

Table 2: Expected Ions and Fragmentation Patterns for (Et₃NH)₂[B₁₂H₁₂] in ESI-MS

Ion / FragmentFormulaDescription
Triethylammonium Cation [Et₃NH]⁺The intact cation, expected to be observed in positive ion mode ESI-MS.
Dodecahydrododecaborate Anion [B₁₂H₁₂]²⁻The intact dianion, typically observed in negative ion mode ESI-MS or as part of a larger complex in positive mode.
Fragmentation of Cation C₂H₄ (Ethene)Neutral loss from the triethylammonium cation upon CID, resulting in a protonated diethylamine (B46881) fragment.
Fragmentation of Ion Pair [(Et₃NH) + [B₁₂H₁₂]]⁻An ion pair that could be observed in negative mode.
Gas-Phase Adducts [O₂ + [B₁₂H₁₂]]⁻Radical anions formed from closo-borates can form adducts with dioxygen, which can be studied by mass spectrometry to probe reactivity. acs.org

Other Advanced Spectroscopic and Analytical Methods

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state radiofrequency technique that probes the interaction between the electric quadrupole moment of a nucleus (for nuclei with spin I > 1/2) and the local electric field gradient (EFG) at the nuclear site. illinois.edu Boron possesses two NMR-active quadrupolar nuclei: ¹¹B (I=3/2, ~80% natural abundance) and ¹⁰B (I=3, ~20% abundance). huji.ac.ilyoutube.com

NQR is exceptionally sensitive to the local electronic environment and bonding structure. harvard.eduresearchgate.net For (Et₃NH)₂[B₁₂H₁₂], the ¹¹B nuclei in the [B₁₂H₁₂]²⁻ anion serve as sensitive probes. In a perfectly icosahedral symmetry, all 12 boron atoms would be crystallographically and electronically equivalent, resulting in a zero EFG and no NQR signal. However, in a real crystal, slight distortions from perfect symmetry, caused by crystal packing forces and interionic interactions, will create a non-zero EFG. The resulting NQR frequencies are a direct measure of the magnitude of this distortion and the local symmetry at the boron sites. researchgate.net This makes NQR a powerful tool for detecting subtle structural variations and characterizing the electronic integrity of the boron cage. nih.gov

While less commonly reported for simple molecular salts, surface characterization techniques are vital for a complete understanding of a material's properties.

X-ray Photoelectron Spectroscopy (XPS): This technique provides information on the elemental composition and chemical oxidation states of the atoms on the material's surface (top 1-10 nm). For (Et₃NH)₂[B₁₂H₁₂], XPS could be used to confirm the presence of Boron, Carbon, and Nitrogen on the crystal surface and verify their expected chemical states.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of materials. It would provide high-resolution images of the (Et₃NH)₂[B₁₂H₁₂] crystals, revealing information about their size, shape, and surface texture. acs.org

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM and can be used to investigate the internal structure of materials. For crystalline (Et₃NH)₂[B₁₂H₁₂], TEM could potentially be used to observe lattice fringes and identify crystalline defects if appropriately thin samples are prepared.

Reactivity and Functionalization Chemistry of Dodecahydrododecaborate Anion

Electrophilic Substitution Reactions on the Boron Cage

Electrophilic substitution represents the most common pathway for the functionalization of the dodecahydrododecaborate anion. In these reactions, an electrophile attacks the electron-rich boron cage, leading to the replacement of a hydrogen atom with a new functional group. metu.edu.tr The general mechanism involves the attack of the electrophile on the B-H bond, followed by the elimination of a proton. metu.edu.tr

Halogenation

The hydrogen atoms on the [B₁₂H₁₂]²⁻ cage can be readily substituted by halogens (F, Cl, Br, I) to varying degrees, from monohalogenation to complete perhalogenation. wikipedia.org The reaction conditions can be controlled to achieve the desired level of substitution. For instance, the perchlorinated anion, [B₁₂Cl₁₂]²⁻, can be synthesized by treating [B₁₂H₁₂]²⁻ with elemental chlorine in aqueous solution. researchgate.net Mixed halogenated derivatives can also be prepared. The introduction of halogens onto the boron cage significantly alters its electronic properties and provides a handle for further functionalization.

Table 1: Examples of Halogenated Dodecahydrododecaborate Derivatives

CompoundDescriptionReference(s)
[B₁₂H₁₁X]²⁻ (X = Cl, Br, I)Monohalogenated dodecaborate (B577226) anions. wikipedia.org
[B₁₂X₁₂]²⁻ (X = F, Cl, Br)Perhalogenated dodecaborate anions. metu.edu.trwikipedia.org
[B₁₂Cl₁₁NH₃]⁻A mixed halogenated and aminated derivative. researchgate.net

Hydroxylation and Alkoxylation/Etherification

Hydroxylated dodecaborates can be synthesized through the reaction of [B₁₂H₁₂]²⁻ with oxidizing agents like hydrogen peroxide. wikipedia.org This reaction can lead to the formation of perhydroxylated species such as [B₁₂ (OH)₁₂]²⁻. Acid-catalyzed hydroxylation has also been reported as a method to introduce hydroxyl groups onto the boron cluster.

Furthermore, alkoxylated and etherified derivatives can be prepared. For example, halogenated closo-dodecaborates can undergo alkylation in a superbasic medium to yield [B₁₂X₁₁OR]²⁻ (X = Cl, Br). researchgate.net These ether-linked functional groups can tune the electronic and solubility properties of the cluster.

Alkylation and Arylation Strategies

The direct alkylation and arylation of the [B₁₂H₁₂]²⁻ cage are challenging but achievable. A well-known example is the permethylated derivative, [B₁₂(CH₃)₁₂]²⁻. wikipedia.org More advanced strategies often involve the functionalization of a pre-functionalized cage. For instance, N-alkylation of the ammonioundecahydro-closo-dodecaborate(1–) anion, [B₁₂H₁₁NH₃]⁻, has been demonstrated as a viable route to introduce alkyl groups. researchgate.net While direct arylation of the parent anion is less common, strategies developed for related carborane anions, which can undergo arylation at the carbon vertex, provide insights into potential synthetic pathways. researchgate.net

Functionalization with Nitrogen-Containing Moieties

A diverse range of nitrogen-containing functionalities can be introduced onto the dodecaborate cage, significantly expanding its chemical space and potential applications.

Amination: The amino-closo-dodecaborate anion, [B₁₂H₁₁NH₃]⁻, is a key precursor for a variety of nitrogen-containing derivatives. researchgate.net It can be synthesized and subsequently used to create more complex structures. For example, treatment of [B₁₂H₁₁NH₃]⁻ with hydrogen peroxide yields the nitro derivative, [B₁₂(OH)₁₁NO₂]²⁻, which can then be reduced to the corresponding ammonio derivative, [B₁₂(OH)₁₁NH₃]⁻. nih.gov

Nitrilium Derivatives: Nitrile derivatives of the closo-dodecaborate anion, such as [B₁₂H₁₁N≡C-R]⁻, can be synthesized and subsequently hydrolyzed to form amides. researchgate.net This provides a versatile method for introducing amide functionalities.

Diazonium Salts: The weakly coordinating nature of the dodecahydrododecaborate anion and its halogenated derivatives makes them suitable for stabilizing otherwise unstable aryl diazonium cations. metu.edu.trmetu.edu.tr These stabilized diazonium salts can then be used in subsequent reactions, such as azo coupling. metu.edu.tr

Amidine, Amide, Urea, and Isocyanate Derivatives: The amino group in [B₁₂H₁₁NH₃]⁻ serves as a reactive handle for the synthesis of a wide array of derivatives. It can be converted into amidines, amides, ureas, and isocyanates through various synthetic routes, demonstrating the versatility of this platform for creating complex boron-based molecules. researchgate.net

Table 2: Examples of Nitrogen-Functionalized Dodecahydrododecaborate Derivatives

Compound ClassExampleReference(s)
Amino Derivatives[B₁₂H₁₁NH₃]⁻ researchgate.netnih.gov
Nitrile Derivatives[B₁₂H₁₁N≡C-CH₃]⁻ researchgate.net
Diazonium Salts[ArN₂]₂[B₁₂H₁₂] metu.edu.tr
Amidine Derivatives[B₁₂H₁₁NC(R)NHR']⁻ researchgate.net
Urea Derivatives[B₁₂H₁₁NHC(O)NHR]⁻ researchgate.net
Isocyanate Derivatives[B₁₂H₁₁NCO]²⁻ researchgate.net

Nucleophilic Reactivity of the Boron Cluster

While electrophilic substitution is the predominant reaction pathway, the dodecahydrododecaborate anion can also exhibit nucleophilic character, particularly through an electrophile-induced nucleophilic substitution (EINS) mechanism. mdpi.com This mechanism is also observed in related closo-borate anions like [B₁₀H₁₀]²⁻. mdpi.comresearchgate.netdntb.gov.ua In this process, the boron cluster is first activated by an electrophile (Lewis acid), which makes it susceptible to attack by a nucleophile. This approach has been used to synthesize various substituted derivatives. For example, the reaction of the [B₁₀H₁₀]²⁻ anion with nucleophiles such as cyclic ethers, thioethers, and nitriles in the presence of Lewis acids leads to the formation of substituted closo-decaborate derivatives. researchgate.net A similar reactivity pattern is expected for the [B₁₂H₁₂]²⁻ anion.

Redox Chemistry and Electrochemical Behavior of Dodecaborates

The dodecahydrododecaborate anion and its derivatives display rich redox chemistry. The parent anion, [B₁₂H₁₂]²⁻, can be electrochemically oxidized. wikipedia.org The introduction of functional groups onto the boron cage significantly influences its redox properties.

Perfunctionalized derivatives, particularly those with ether-linked substituents, exhibit multiple, often reversible, redox events. This tunability of redox potentials through chemical modification makes these compounds promising for applications in areas such as redox-flow batteries and as redox mediators. The stability of the different oxidation states is a key feature of these functionalized dodecaborates.

Cage Opening and Rearrangement Reactions

The icosahedral structure of the dodecahydrododecaborate anion is characterized by significant delocalization of bonding electrons, which imparts a high degree of aromaticity and, consequently, exceptional stability. As a result, cage opening and rearrangement reactions of the [B₁₂H₁₂]²⁻ anion are not readily observed under typical laboratory conditions. The triethylammonium (B8662869) salt, while being a convenient form for handling and study, does not fundamentally alter the inherent stability of the anion's cage.

Direct evidence for cage opening or significant rearrangement of (Et₃NH)₂[B₁₂H₁₂] under mild conditions is scarce in the scientific literature. Attempts to induce such transformations often require harsh reaction environments that can lead to the decomposition of the organic cation or complex, and often result in substitution reactions at the B-H vertices rather than a disruption of the boron framework itself.

However, insights into potential pathways for cage modification can be drawn from the chemistry of related borane (B79455) clusters. For instance, the two-electron reduction of isoelectronic icosahedral carboranes is known to produce nido-carboranes, which possess a more open, "nest-like" structure. This suggests that under potent reducing conditions, the [B₁₂H₁₂]²⁻ cage might be induced to open.

Reaction TypeConditionsExpected Product TypeNotes
Reductive Cage Opening Strong reducing agents (e.g., alkali metals in liquid ammonia)Nido-borane anionsThis is a hypothetical pathway for [B₁₂H₁₂]²⁻ based on analogous carborane chemistry. The feasibility and specific products for the triethylammonium salt are not well-documented.
Oxidative Cage Coupling Electrochemical oxidationDimeric species, e.g., [B₂₄H₂₃]³⁻This reaction involves the coupling of two intact cages rather than the opening of a single cage.
Acid-Catalyzed Degradation Concentrated strong acids at high temperaturesSmaller borane fragments or boric acidThe [B₁₂H₁₂]²⁻ anion is highly resistant to acid. Degradation would require extreme conditions under which the triethylammonium cation would also decompose.

It is crucial to emphasize that these are potential reaction pathways extrapolated from the broader field of borane chemistry. The specific conditions required to effect cage opening or rearrangement of the dodecahydrododecaborate anion within its triethylammonium salt, and the characterization of the resulting products, remain an area for further investigation.

Thermal and Chemical Stability in Reaction Environments

The triethylammonium salt of dodecahydrododecaborate exhibits remarkable thermal and chemical stability, a direct consequence of the robust nature of the [B₁₂H₁₂]²⁻ anion.

Thermal Stability:

The thermal stability of dodecahydrododecaborate salts is generally high and is influenced by the nature of the cation. While specific decomposition temperatures for (Et₃NH)₂[B₁₂H₁₂] are not extensively reported, studies on analogous salts provide a strong indication of its robustness. For example, the cesium salt, Cs₂[B₁₂H₁₂], is known to be thermally stable up to 810°C. nih.gov The thermal stability of the triethylammonium salt will be limited by the decomposition of the triethylammonium cation, which typically occurs at lower temperatures than the degradation of the borate (B1201080) cage itself.

Chemical Stability:

The dodecahydrododecaborate anion is exceptionally resistant to chemical attack, particularly under conditions that would readily degrade many other chemical species. This high stability is a key feature of its chemistry.

Reagent TypeStability of [B₁₂H₁₂]²⁻Observations and Conditions
Aqueous Strong Acids HighStable in hot 3 M hydrochloric acid at 95°C. researchgate.net
Aqueous Strong Bases HighStable in hot aqueous sodium hydroxide (B78521) solutions. wikipedia.org
Oxidizing Agents Moderate to HighThe anion can be electrochemically oxidized, leading to cage coupling. wikipedia.org It is generally resistant to chemical oxidants under mild conditions.
Reducing Agents HighThe cage is resistant to reduction under standard conditions. Extreme reducing conditions may potentially lead to cage opening (see section 4.4).

The stability of the triethylammonium dodecahydrododecaborate salt in various reaction environments is therefore primarily dictated by the resilience of the [B₁₂H₁₂]²⁻ anion. The triethylammonium cation, being a simple organic cation, is more susceptible to degradation under harsh oxidative or thermal conditions. In many functionalization reactions of the dodecahydrododecaborate anion, the triethylammonium cation acts as a spectator ion, facilitating the dissolution of the borane cluster in organic solvents without participating directly in the reaction with the cage. However, its basic nature (from the potential deprotonation to triethylamine) could influence reactions sensitive to pH.

Coordination Chemistry and Ligand Properties of Dodecahydrododecaborate

Dodecaborates as Weakly Coordinating Anions (WCAs)

The dodecahydro-closo-dodecaborate anion, [B₁₂H₁₂]²⁻, is a prominent member of the class of weakly coordinating anions (WCAs). metu.edu.tr Its utility stems from its remarkable stability and low nucleophilicity, which are direct consequences of its unique electronic and geometric structure.

Stabilization of Reactive Cationic Species

The low nucleophilicity and high chemical robustness of dodecaborates make them ideal counter-ions for stabilizing highly reactive and sensitive cationic species. researchgate.net By providing charge balance without forming strong covalent interactions, they allow for the isolation and characterization of cations that would otherwise be too unstable to study. For instance, the weakly coordinating nature of dodecaborate (B577226) dianions has been successfully employed to capture and stabilize otherwise transient diazonium salts. metu.edu.tr Furthermore, halogenated derivatives, such as [B₁₂F₁₂]²⁻, exhibit even greater stability and weaker coordinating ability, enabling the isolation of extremely reactive species like the trityl cation ([CPh₃]⁺). researchgate.netnih.gov The stability of these anions is remarkable; Li₂[B₁₂F₁₂] is stable up to 450 °C and does not react with strong acids, bases, or oxidizing agents. nih.gov

Table 1: Examples of Reactive Cations Stabilized by Dodecaborate Anions

Reactive CationStabilizing Dodecaborate AnionSignificanceReference
Benzenediazonium ([C₆H₅N₂]⁺)Dodecahydro-closo-dodecaborate ([B₁₂H₁₂]²⁻)Enables capture and characterization of diazonium salts. metu.edu.tr
Trityl ([CPh₃]⁺)Dodecafluoro-closo-dodecaborate ([B₁₂F₁₂]²⁻)Demonstrates stabilization of highly reactive carbocations. nih.gov
Silylium ([R₃Si]⁺)Halogenated DodecaboratesAllows for the generation and study of main group cations. researchgate.net

Complexation with Metal Centers

The dodecahydrododecaborate anion can directly participate in coordination with metal centers, acting as a unique inorganic ligand. The nature of these interactions is distinct from classical coordination chemistry, involving the boron cage itself.

Interaction with Transition Metals (e.g., Ag(I), Cu(I))

Systematic studies have demonstrated that the [B₁₂H₁₂]²⁻ anion forms complexes with various transition metals, including coinage metals like silver(I) and copper(I). researchgate.netdntb.gov.ua The type of complex formed and the coordination sphere around the metal center are highly dependent on the reaction conditions, such as the solvent, the ratio of reactants, and the size of the cation in the starting dodecaborate salt. researchgate.net For example, with silver(I), both mononuclear complexes like [Ag(B₁₂H₁₂)]⁻ and dinuclear species such as [Ag₂(B₁₂H₁₂)] can be formed. researchgate.net In a complex with copper(I) and 2,2′-bipyridine, two copper atoms were found to coordinate to a related B₁₀H₁₀²⁻ cage through its edges and faces. researchgate.net

Nature of Metal-Boron Cluster Interactions (e.g., three-center two-electron MHB bonds)

The bonding between a metal center and the dodecaborate cluster is not a simple metal-boron sigma bond. Instead, it is characterized by multicenter interactions, most notably the three-center two-electron (3c-2e) metal-hydrogen-boron (M-H-B) bond. nih.gov This type of bond, an extension of the B-H-B bridge found in boranes like diborane (B8814927), involves the sharing of two electrons across the M, H, and B atoms. wikipedia.orgchemeurope.com Recent studies on related systems have revealed that these M-H-B interactions are unexpectedly strong field interactions, placing them high in the spectrochemical series, comparable to ammonia (B1221849) or alkyl groups. nih.gov This strong field nature is attributed to the delocalization of electron density away from the metal center, which reduces electron-electron repulsion. nih.gov The coordination can occur through various parts of the boron cage, including its triangular faces or edges, leading to different structural isomers. researchgate.net

Table 2: Characteristics of Metal-Dodecaborate Interactions

Interaction TypeDescriptionKey FeaturesReference
Three-center two-electron M-H-B bondA metal atom, a hydrogen atom, and a boron atom share two electrons.Primary mode of interaction; considered a strong field interaction. nih.gov
Facial CoordinationA metal atom coordinates to a triangular BBB face of the boron cage.Observed in Ag(I) and Cu(I) complexes with related borane (B79455) clusters. researchgate.net
Edge CoordinationA metal atom coordinates to a B-B edge of the boron cage.Leads to different positional isomers in metal complexes. researchgate.net

Design of Dodecaborate-Based Ligands with Tailored Functional Groups

The [B₁₂H₁₂]²⁻ cluster is not merely a static anion but a versatile scaffold that can be chemically modified to create new, functionalized ligands. nih.govnih.gov The ability to attach organic moieties to the inorganic cage opens up vast possibilities for designing hybrid molecules with tailored properties for materials science and medicine. nih.govresearchgate.net

A significant challenge in this field has been the development of methods to form stable bonds between the boron cage and organic functional groups. nih.gov A recently established synthetic approach uses palladium-catalyzed Suzuki-Miyaura coupling to directly form B-C bonds between an iodo-functionalized dodecaborate ([B₁₂H₁₁I]²⁻) and various boronic acids. nih.govresearchgate.net This methodology is tolerant of a wide range of functional groups, enabling the linkage of diverse organic building blocks to the purely inorganic cluster. researchgate.net Other strategies involve the addition of nucleophiles to activated dodecaborate derivatives. For example, the reaction of primary amines with a nitrilium derivative of dodecaborate leads to the formation of borylated amidines, which are of interest for applications like Boron Neutron Capture Therapy (BNCT). researchgate.net These functionalized clusters serve as versatile building blocks for constructing more complex and targeted molecular systems. nih.govresearchgate.net

Table 3: Selected Strategies for Functionalizing Dodecaborate Anions

Functionalization MethodReactantsProduct TypeSignificanceReference
Suzuki-Miyaura Coupling[B₁₂H₁₁I]²⁻ and Ar-B(OH)₂Aryl-substituted dodecaborates ([Ar-B₁₂H₁₁]²⁻)Establishes a direct, stable B-C bond, linking organic and inorganic moieties. nih.gov, researchgate.net
Nucleophilic Addition[B₁₂H₁₁NCCH₃]⁻ and Primary AminesBorylated AmidinesCreates new boron carriers with potential for medical applications (BNCT). researchgate.net
Carbonylation[B₁₂H₁₂]²⁻ and Carbon MonoxideCarbonyl derivatives ([B₁₂H₁₁CO]⁻)Provides a precursor for further functionalization, e.g., to carboxylic acids. wikipedia.org

Supramolecular Assembly and Noncovalent Interactions Involving Dodecaborates

The triethylammonium (B8662869) salt of dodecahydrododecaborate, denoted as (Et₃NH)₂[B₁₂H₁₂], serves as a significant example of how noncovalent interactions and supramolecular assembly are directed by the interplay between a bulky, highly symmetric anion and an organic cation. The unique structural characteristics of the closo-dodecaborate anion, [B₁₂H₁₂]²⁻, including its icosahedral geometry, delocalized charge, and the presence of numerous B-H bonds, predispose it to participate in a variety of weak interactions that are fundamental to the formation of ordered solid-state structures.

The crystal structure of triethylammonium dodecahydrododecaborate has been determined, providing a foundational understanding of the packing and intermolecular forces at play. cas.cz In the solid state, the [B₁₂H₁₂]²⁻ anions and the triethylammonium, [Et₃NH]⁺, cations arrange in a manner that maximizes electrostatic attractions and space-filling efficiency. This arrangement is primarily governed by a network of noncovalent interactions, with hydrogen bonding playing a pivotal role.

The primary interaction driving the supramolecular assembly is the hydrogen bond formed between the acidic proton of the triethylammonium cation (N-H) and the hydridic hydrogens of the dodecahydrododecaborate anion (B-H). This type of dihydrogen bond, N-H···H-B, is a well-recognized interaction in the chemistry of boranes and their salts. The electrostatic attraction between the positively charged ammonium (B1175870) group and the negatively charged borate (B1201080) cage provides the initial driving force for association, while the specific directional nature of the hydrogen bonds dictates the precise geometry of the resulting supramolecular architecture.

The ability of (Et₃NH)₂[B₁₂H₁₂] to form supramolecular structures is not limited to its own crystal lattice. Research has shown that it can interact with other materials to form composite structures. For instance, a supramolecular structure is formed when (Et₃NH)₂[B₁₂H₁₂] is combined with sodium silicate (B1173343) water glass. This interaction is characterized by the presence of both short-range and long-range contacts between the borate anion and the silicate matrix, highlighting the versatility of the dodecahydrododecaborate anion in forming extended noncovalent networks.

The table below provides representative data on the types of noncovalent interactions that are characteristic of the supramolecular assembly in triethylammonium dodecahydrododecaborate and similar closo-borate salts. The specific distances and angles can vary depending on the crystal packing and the specific cation-anion arrangement.

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Angle (°)
Dihydrogen BondN-H (from Et₃NH⁺)H-B (from [B₁₂H₁₂]²⁻)2.2 - 2.8150 - 170
Weak Hydrogen BondC-H (from Et₃NH⁺)H-B (from [B₁₂H₁₂]²⁻)2.5 - 3.2130 - 160
Van der WaalsC-H···H-C (between Et₃NH⁺)-> 3.0-

Theoretical and Computational Investigations of Dodecahydrododecaborate Systems

Electronic Structure and Bonding Analysis

The stability and chemistry of the [B₁₂H₁₂]²⁻ anion are deeply rooted in its distinct electronic structure. Computational methods have been pivotal in elucidating the nature of bonding within this highly symmetric cage.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic properties of dodecahydrododecaborate systems. nih.gov Calculations at various levels of theory, such as B3LYP with basis sets like 6-31G*, are used to optimize the geometry and compute electronic parameters. nih.gov

The [B₁₂H₁₂]²⁻ anion is characterized as a three-dimensional aromatic system with a uniform distribution of electron density across its boron skeleton. researchgate.net This delocalization of electrons over the entire icosahedral cage is a key factor in its remarkable stability. cas.czresearchgate.net DFT studies on closo-borate anions, including [B₁₂H₁₂]²⁻, have shown that orbital interactions increase with the size of the boron cluster. semanticscholar.org Analysis of bonding descriptors, such as electron density and total energy at bond critical points, has proven effective in characterizing the B-H interactions. semanticscholar.org These descriptors indicate a correlation between the nature of the boron cluster and the strength of these interactions. semanticscholar.org

In the context of substituted derivatives, DFT calculations help to understand the electronic effects of functional groups. For instance, in [B₁₂X₁₁(NO₂)]²⁻ (where X is a halogen), the nitro group imparts significant electronic stabilization. d-nb.info

Early theoretical work by Longuet-Higgins and Roberts, using molecular orbital calculations, predicted the stability of the icosahedral borane (B79455) as a dianion, [B₁₂H₁₂]²⁻. cas.czcaltech.edu Modern ab initio methods provide a more rigorous framework for understanding the electronic structure and have been used to study various aspects of dodecahydrododecaborate systems. acs.org These methods are crucial for accurately predicting properties and serve as a benchmark for less computationally intensive methods like DFT. For instance, ab initio molecular dynamics simulations have been employed to verify the fast diffusion of ions in related borate-based solid-state electrolytes. researchgate.net

Molecular Dynamics Simulations for Cage Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of the [B₁₂H₁₂]²⁻ cage and the interactions between the anion and the triethylammonium (B8662869) cation in (Et₃NH)₂[B₁₂H₁₂]. core.ac.uk These simulations can provide insights into the vibrational modes of the cage, the rotational and translational motion of the ions, and the nature of the forces that govern the crystal structure.

MD simulations can be particularly useful in understanding the behavior of dodecahydrododecaborate salts in different environments, such as in solution or in the solid state at various temperatures. For example, simulations have been used to investigate the diffusion of ions in solid-state electrolytes containing the [B₁₂H₁₂]²⁻ anion, which is relevant for applications in batteries. researchgate.netresearchgate.net These studies can reveal the mechanisms of ionic conduction and the role of cage reorientations. researchgate.net

Prediction of Reactivity and Elucidation of Reaction Pathways

Computational methods are instrumental in predicting the reactivity of the [B₁₂H₁₂]²⁻ anion and understanding the mechanisms of its reactions. The high stability of the icosahedral cage makes it generally unreactive, but reactions at the B-H vertices can occur under specific conditions. cas.cz

Theoretical studies can help identify the most likely sites for electrophilic or nucleophilic attack. For instance, analysis of Fukui functions, a reactivity descriptor derived from DFT, can predict the reactivity of different boron atoms in the cluster, even in highly symmetric species like [B₁₂H₁₂]²⁻. semanticscholar.org

Computational investigations have also been used to explore the reaction pathways of various transformations involving the [B₁₂H₁₂]²⁻ anion. For example, the mechanism of chalcogenation of the closo-dodecaborate anion has been studied, revealing details about the formation of intermediates and the conditions required for specific product formation. nih.gov Furthermore, theoretical calculations have been used to understand the fragmentation pathways of dodecaborate (B577226) derivatives in the gas phase. d-nb.info

Computational Spectroscopy (e.g., simulation of NMR, IR, Raman spectra)

Computational methods are widely used to simulate spectroscopic data, which aids in the interpretation of experimental spectra and the characterization of dodecahydrododecaborate compounds.

NMR Spectroscopy: The ¹¹B NMR spectrum is a key tool for characterizing boron clusters. The [B₁₂H₁₂]²⁻ anion typically shows a single resonance in its ¹¹B NMR spectrum due to the high symmetry of the icosahedron. acs.org Computational simulations can predict the chemical shifts of both the parent anion and its substituted derivatives, helping to confirm their structures. nih.govrsc.org For example, ¹¹B NMR spectroscopy was used to confirm the formation of [B₁₂H₁₂]²⁻ complexes during the hydrogen desorption from metal borohydrides. acs.org

IR and Raman Spectroscopy: Vibrational spectroscopy provides valuable information about the structure and bonding within the [B₁₂H₁₂]²⁻ cage. DFT and other quantum chemical methods can be used to calculate the vibrational frequencies and intensities of the IR and Raman active modes. nih.govosti.gov These simulated spectra can be compared with experimental data to assign the observed peaks to specific vibrational motions of the molecule. nih.govchemrxiv.org For instance, the simulated Raman spectrum of a pyridine-borane complex was used to assign its vibrational modes. nih.gov Anharmonic effects can also be included in these calculations to improve the agreement with experimental spectra. osti.gov

Analysis of Noncovalent Interactions and Crystal Packing

In the solid state, the crystal structure of (Et₃NH)₂[B₁₂H₁₂] is determined by a complex interplay of noncovalent interactions between the triethylammonium cations and the dodecahydrododecaborate anions. These interactions, which include hydrogen bonds and van der Waals forces, are crucial for the stabilization of the crystal lattice. nih.govnih.gov

Computational tools such as Hirshfeld surface analysis, the Quantum Theory of Atoms in Molecules (QTAIM), and the Non-Covalent Interaction (NCI) index are used to visualize and quantify these weak interactions. mdpi.comrsc.org The NCI method, for example, can identify regions of attractive and repulsive interactions within the crystal structure. nih.govmdpi.com These analyses can reveal the presence of specific interactions, such as C-H···Br contacts and Br···Br interactions in perbrominated dodecaborate derivatives. mdpi.com

Understanding the nature and strength of these noncovalent interactions is essential for predicting and controlling the crystal packing of dodecahydrododecaborate salts, which in turn can influence their physical properties. mdpi.commdpi.com

Applications in Advanced Materials Science

Catalysis and Electrocatalysis

Homogeneous Catalysis with Weakly Coordinating Anions

The dodecahydrododecaborate anion, [B₁₂H₁₂]²⁻, and its halogenated derivatives are recognized as a major class of weakly coordinating anions (WCAs). nih.gov WCAs are essential in catalysis because they can stabilize highly reactive cationic species, such as catalytically active transition-metal complexes, without strongly binding to them, leaving the cationic center available to interact with substrates. nih.gov

The effectiveness of the [B₁₂H₁₂]²⁻ anion as a WCA is due to its large size, spherical shape, and the delocalization of its negative charge over the 12 boron atoms of the cage structure. acs.orgnih.gov This charge distribution makes the anion's exterior have low surface polarizability and few accessible basic sites. researchgate.net Consequently, salts like triethylammonium (B8662869) dodecahydrododecaborate can be used to generate and stabilize cationic catalysts that would otherwise be too reactive to isolate or use effectively. nih.gov While specific catalytic cycles employing the (Et₃NH)₂[B₁₂H₁₂] salt are not extensively detailed, its role is foundational, providing the non-coordinating environment necessary for a wide range of cationic catalysts to function.

Role in Electrocatalytic Processes

The [B₁₂H₁₂]²⁻ anion demonstrates significant stability in electrochemical environments, a property crucial for its use in electrocatalytic systems. Cyclic voltammetry studies show that the anion has a very high and irreversible oxidation potential, occurring at approximately +2.0 V versus a standard calomel (B162337) electrode (SCE). acs.orguni-stuttgart.de This high potential indicates that the boron cluster is resistant to oxidation, allowing it to function as a stable electrolyte or component in systems where highly oxidizing conditions are present. acs.orguni-stuttgart.de

While not typically an electrocatalyst itself, its electrochemical properties are exploited for the synthesis of functionalized boron clusters. uni-stuttgart.de For instance, electrochemical methods have been used to achieve the in-situ oxidation of pseudohalides, which then react with the [B₁₂H₁₂]²⁻ anion to form derivatives like [B₁₂H₁₁SCN]²⁻ and [B₁₂H₁₁SeCN]²⁻. acs.orguni-stuttgart.de These derivatives can be further transformed into highly reactive building blocks for other materials. uni-stuttgart.de The electrochemical inertness of the core B₁₂ cage ensures it remains intact during these transformations.

PropertyValueNotes
Oxidation Potential of [B₁₂H₁₂]²⁻ ~2.0 V vs SCEIrreversible oxidation; indicates high electrochemical stability. acs.orguni-stuttgart.de
Oxidation Potential of [SCN]⁻ 1.05 V vs SCEOxidized preferentially to the boron cluster. acs.orguni-stuttgart.de
Oxidation Potential of [SeCN]⁻ 0.52 V vs SCEOxidized preferentially to the boron cluster. acs.orguni-stuttgart.de

Optical and Electronic Materials Development

The unique structure of the [B₁₂H₁₂]²⁻ anion, characterized by its icosahedral symmetry and 3D aromaticity, makes it a subject of interest for developing new optical and electronic materials. wikipedia.orggoogle.com The high stability of the boron cage allows it to serve as a robust scaffold that can be functionalized to tune its properties. acs.org For example, the hydrogen atoms on the anion can be substituted with various functional groups, such as hydroxyls ([B₁₂H₁₂(OH)]²⁻) or halogens, which alters the electronic and, consequently, the optical characteristics of the material. wikipedia.org

Composites made from (Et₃NH)₂[B₁₂H₁₂] and sodium silicate (B1173343) water glass have been studied, showing high thermo-oxidative stability up to 600°C, a critical property for materials used in electronic components. google.com While specific luminescence or photophysical data for the triethylammonium salt itself are not widely reported, the broader class of dodecaborate (B577226) derivatives is being explored for such applications. The ability to modify the cluster, for instance through hydroxylation or the attachment of organic chromophores, opens pathways to creating novel phosphors or optically active materials. wikipedia.orgacs.org

Advanced Separation and Adsorption Technologies (e.g., Metal-Organic Frameworks for gas capture)

Metal-Organic Frameworks (MOFs) are highly porous materials valued for their exceptional performance in gas capture and separation, particularly for removing CO₂ from flue gas or natural gas. rsc.orgnih.govresearchgate.net These crystalline materials consist of metal nodes linked by organic ligands, creating tunable pore sizes and high surface areas that can selectively adsorb specific gas molecules.

However, a review of the literature on MOF-based gas separation does not indicate that dodecahydrododecaborate or its salts, including (Et₃NH)₂[B₁₂H₁₂], are commonly used as components in these frameworks. The primary strategies for enhancing MOF performance involve modifying the metal centers (e.g., creating open metal sites) or functionalizing the organic linkers with groups like amines. rsc.org While the stability and defined structure of the [B₁₂H₁₂]²⁻ anion could theoretically make it a candidate for use as a charge-balancing anion or a structural component in novel MOFs, this application is not a focus of current research documented in the provided sources.

Bio-conjugation and Delivery Systems

The dodecahydrododecaborate anion is a highly promising platform for biomedical applications, particularly for delivering therapeutic molecules into cells. Its utility is largely independent of the specific cation, relying instead on the inherent properties of the boron cage.

Carriers for Intracellular Delivery of Biomolecules (e.g., peptides)

Research has demonstrated that anionic boron clusters, such as derivatives of [B₁₂H₁₂]²⁻, can transport a wide range of hydrophilic molecules, including peptides and antibiotics, across biological membranes. acs.orgnih.gov This transport occurs through a novel "superchaotropic" mechanism. acs.org The boron clusters are highly effective at disrupting the hydrogen-bonding network of water molecules that typically surround charged biomolecules, which prevents them from entering the hydrophobic cell membrane. acs.org By breaking up this hydration layer, the cluster can escort its cargo across the membrane, after which the reversible interaction allows for the release of the biomolecule inside the cell. acs.org This mechanism provides a fundamentally new route for intracellular delivery that does not require traditional amphiphilic carriers. acs.org

Strategies for Cellular Accumulation and Targeting

To enhance the efficacy of dodecaborate-based delivery systems, researchers have developed several strategies to increase their accumulation in specific cells, particularly cancer cells for applications like Boron Neutron Capture Therapy (BNCT). cas.cz

One strategy involves modifying the surface of drug carriers. For example, extracellular vesicles (EVs) encapsulating dodecaborate have been modified with cell-penetrating peptides (CPPs), such as oligoarginine. cas.cz These CPPs induce macropinocytosis, an actin-dependent endocytosis pathway, which leads to highly efficient cellular uptake of the boron-loaded vesicles and results in remarkable cancer cell-killing activity during BNCT. cas.cz

Another approach is to conjugate the dodecaborate cluster to a molecule that targets a protein overexpressed on cancer cells. Derivatives have been synthesized that target the translocator protein (TSPO), which is often overexpressed in glioma and breast cancer cells. These conjugates deliver a large amount of boron specifically to the tumor cells, increasing the targeted lethality of the therapy.

Delivery StrategyBoron Compound/SystemTarget/MechanismCargo/Application
Enhanced Endocytosis Dodecaborate-encapsulated Extracellular Vesicles (EVs) with oligoarginine CPPsMacropinocytosis PathwayDodecaborate for BNCT
Protein Targeting Dodecaborate-pyrazolopyrimidine conjugate (DPA-BSTPG)Translocator Protein (TSPO)Dodecaborate for BNCT
Exosome Loading Doxorubicin combined with boron clustersSuperchaotropic effect enhances exosome loading and inhibits drug effluxDoxorubicin for chemotherapy

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of triethylammonium (B8662869) dodecahydrododecaborate often involves the reaction of triethylamine-borane complexes with various boranes like diborane (B8814927) or decaborane (B607025) at elevated temperatures. cas.cz For instance, the reaction of decaborane(14) with triethylamine (B128534) borane (B79455) at 190°C yields (Et₃NH)₂[B₁₂H₁₂]. cas.cz While effective, these methods can require harsh conditions and the use of hazardous reagents.

Table 1: Comparison of Synthetic Approaches for Dodecahydrododecaborates

MethodPrecursorsConditionsAdvantagesChallenges
Traditional Thermal Decaborane(14), Triethylamine-boraneHigh Temperature (e.g., 190°C)High yieldRequires hazardous boranes, high energy input
Pyrolytic Tetraalkylammonium octahydroboratesHigh Temperature (e.g., 185-230°C)Can produce various closo-boratesProduct mixture often requires separation
Electrochemical [B₁₂H₁₂]²⁻, Pseudohalides (e.g., [SCN]⁻)Electrolytic cell, constant currentMild conditions, high efficiency for derivativesRequires specialized equipment
Aqueous Micellar Not yet specific to this compoundWater, surfactantsEnvironmentally friendly, potentially higher yieldsMethod is in early stages of development for boranes
Acid-Induced Tetrahydroborates, Lewis/Brønsted acidsVariesPotential for lower temperaturesMay require specific Lewis base catalysts

Discovery of Unprecedented Reactivity and Derivatization Pathways

The icosahedral [B₁₂H₁₂]²⁻ anion is known for its remarkable chemical stability. However, this stability also presents a challenge for its functionalization, as all twelve B-H vertices are identical, making regioselective reactions difficult. researchgate.net Despite this, a variety of substitution reactions have been developed, including halogenation, and the introduction of acyl, hydroxy, and alkyl groups. researchgate.net

Emerging research is focused on uncovering new and more controlled ways to derivatize the dodecahydrododecaborate cage. This includes the use of transition metal catalysis, such as rhodium and iridium, to achieve regioselective B-H bond activation. nih.govresearchgate.net Another novel approach is the electrochemical generation of reactive species like thiocyanogen, which can then react with the boron cluster to form functionalized derivatives. nih.gov The synthesis of oxonium derivatives, which can then undergo ring-opening reactions with various nucleophiles, provides a versatile platform for introducing a wide range of functional groups, including those with hydroxyl, amine, and acid functions. researchgate.net These new methods are crucial for creating tailored dodecahydrododecaborate molecules with specific properties for various applications.

Expansion into Multifunctional Hybrid Materials Design

The unique properties of the dodecahydrododecaborate anion, such as its three-dimensional structure, thermal stability, and ability to act as a hydrogen bond acceptor, make it an excellent building block for new materials. researchgate.netrsc.org Researchers are increasingly incorporating these boron clusters into a variety of hybrid materials to create multifunctional systems. rsc.orgresearchgate.netnih.gov

These hybrid materials can be organic-inorganic or bio-inorganic in nature and are designed to have precisely controlled structures and properties. researchgate.netnih.govrsc.org For example, dodecahydrododecaborate can be integrated into polymer backbones through polycondensation reactions, resulting in macromolecules with exceptional chemical and thermal stability. rsc.org These materials are being explored for applications such as solid polymer electrolytes for batteries and stimuli-responsive luminescent materials. rsc.org Furthermore, the self-assembly of these hybrid systems can lead to the formation of well-defined nanostructures, including 1D, 2D, and 3D periodic arrays, which are essential for the development of next-generation miniaturized devices. researchgate.net The combination of layered double hydroxides with materials like graphene oxide to form nanohybrids is another promising area, suggesting potential for dodecahydrododecaborate integration to create catalysts with synergistic properties. mdpi.com

Advanced Computational Design and Materials Property Prediction

Computational methods, particularly density functional theory (DFT), are playing an increasingly vital role in understanding and predicting the properties of dodecahydrododecaborate and its derivatives. semanticscholar.orgresearchgate.netexlibrisgroup.com These theoretical studies provide insights into the electronic structure, bonding, and reactivity of the boron cluster. semanticscholar.org For example, calculations have been used to determine atomic charges and predict the electrophilicity of different closo-borate anions. semanticscholar.org

Future research will leverage advanced computational tools for the in silico design of new materials based on triethylammonium dodecahydrododecaborate. researchgate.netnih.govbiorxiv.org By predicting properties such as electronic stability, detonation performance, and intermolecular interactions, scientists can screen potential candidates before undertaking costly and time-consuming experimental synthesis. nih.govosti.gov This predictive power accelerates the discovery of novel materials with tailored functionalities for specific applications, from high-energy compounds to new electronic materials. nih.govhkust.edu.hk First-principles calculations are also being used to design novel two-dimensional materials, such as MBenes, which incorporate boron clusters and exhibit unique electronic and magnetic properties. acs.org

Industrial Scalability and Cost-Effectiveness Considerations

For triethylammonium dodecahydrododecaborate and its derivatives to move from the laboratory to widespread industrial use, the development of scalable and cost-effective production methods is essential. nih.gov Current laboratory-scale syntheses, while effective, often rely on expensive reagents and complex procedures that are not amenable to large-scale production. nih.gov

Future efforts will focus on optimizing existing synthetic routes and developing new ones that are more suitable for industrial applications. This includes improving reaction conditions to maximize yield and purity, minimizing the use of hazardous materials, and designing processes that are energy-efficient. rsc.orgnih.gov The development of electrochemical syntheses is particularly promising in this regard, as they can be more easily scaled up compared to traditional chemical methods. nih.gov Economic analyses will be crucial to evaluate the feasibility of different production routes and to identify the most cost-effective strategies for manufacturing these materials on an industrial scale.

Interdisciplinary Research Opportunities

The unique characteristics of triethylammonium dodecahydrododecaborate place it at the intersection of several scientific disciplines, creating a wealth of interdisciplinary research opportunities. nih.gov Its robust nature and versatile chemistry make it a valuable component in materials science, while its high boron content has drawn interest in the medical field. rsc.orgresearchgate.net

Collaborations between chemists, physicists, materials scientists, and engineers are essential to fully realize the potential of this compound. For example, the development of new hybrid materials for energy storage applications will require expertise in both polymer chemistry and electrochemistry. rsc.org The design of advanced catalysts could benefit from combining the knowledge of surface science and inorganic synthesis. mdpi.com Furthermore, the exploration of dodecahydrododecaborate derivatives in biomedical applications necessitates a close partnership between synthetic chemists and medical researchers. rsc.org These cross-cutting approaches, sometimes referred to as "Integrative Chemistry," are key to creating advanced hybrid materials with novel properties and innovative applications in diverse fields. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for producing high-purity Et3NH<sup>+</sup> salts of dodecahydrododecaborate?

  • Methodology : The salt can be synthesized via deprotonation of tricarbollide precursors (e.g., 8-R-nido-7,8,9-C3B8H11) using triethylamine (Et3N) in dichloromethane. Evaporation yields stable Et3NH<sup>+</sup> salts . For electrochemical applications, ensure Et3NH<sup>+</sup> concentrations ≥300 mM to prevent unintended metal deposition (e.g., Zn) during cathodic MOF synthesis .
  • Key Controls : Monitor pH buffering via Et3NH<sup>+</sup>/Et3N equilibrium and validate purity using X-ray diffraction (PXRD) .

Q. How does the Et3NH<sup>+</sup> counterion influence the stability of dodecahydrododecaborate in aqueous environments?

  • Methodology : Stability testing under varying pH (3–10) and ionic strengths can be conducted via UV-Vis spectroscopy or mass spectrometry. Et3NH<sup>+</sup> salts are insoluble in water but soluble in polar organic solvents (e.g., DMSO), enabling controlled phase separation .
  • Analytical Tools : Compare decomposition rates with alternative cations (e.g., Cs<sup>+</sup>) using thermogravimetric analysis (TGA) .

Q. What analytical techniques are critical for characterizing the structural integrity of Et3NH<sup>+</sup> dodecahydrododecaborate?

  • Methodology : Use PXRD to confirm crystallinity and SEM for morphology analysis (e.g., feather-like crystals ~5 µm wide ). Nuclear magnetic resonance (NMR) can resolve boron cluster geometry, while FT-IR verifies functional group integrity .

Advanced Research Questions

Q. How does Et3NH<sup>+</sup> concentration modulate MOF phase selectivity during electrochemical deposition?

  • Mechanistic Insight : At ≥300 mM Et3NH<sup>+</sup>, pH buffering prevents Zn deposition and stabilizes (Et3NH)2Zn3(BDC)4 phases. Lower concentrations allow pH shifts that favor MOF-5 or metallic Zn .
  • Experimental Design : Vary Et3NH<sup>+</sup> concentration (100–500 mM) at fixed deposition potentials (e.g., −1.2 V vs. Ag/AgCl). Monitor phase outcomes via PXRD and SEM .

Q. What experimental contradictions arise when comparing Et3NH<sup>+</sup>-mediated MOF synthesis with traditional solvothermal methods?

  • Data Contradiction Analysis : Electrochemical deposition with Et3NH<sup>+</sup> avoids Zn co-deposition observed in solvothermal synthesis. This discrepancy is attributed to pH buffering and in situ ligand deprotonation .
  • Resolution Strategy : Conduct controlled experiments with matched pH and ligand/metal ratios to isolate electrochemical vs. thermal effects.

Q. Can dodecahydrododecaborate clusters functionalized with Et3NH<sup>+</sup> enhance catalytic activity in nanoparticle systems?

  • Application Study : Functionalize graphene oxide with Pd-Au nanoparticles and dodecahydrododecaborate clusters. Test catalytic efficiency in 4-nitrophenol reduction at room temperature via UV-Vis kinetics .
  • Optimization : Compare turnover frequency (TOF) with non-borated catalysts. Use XPS to confirm boron-mediated electron transfer mechanisms .

Q. How do safety protocols for handling Et3NH<sup>+</sup> dodecahydrododecaborate differ from other borate salts in laboratory settings?

  • Safety Methodology : Despite low acute toxicity, use tightly sealed goggles and nitrile gloves due to insolubility in water (risk of particulate inhalation). Avoid storage near strong acids to prevent H2 release .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are recommended for resolving variability in boron cluster reactivity data?

  • Methodology : Apply multivariate analysis (e.g., PCA) to datasets with variables like pH, temperature, and counterion type. Report uncertainties from instrumental error (e.g., ±0.1 pH units) .

Q. How should contradictory results in MOF phase selection be addressed in research summaries?

  • Reporting Strategy : Clearly delineate experimental parameters (e.g., Et3NH<sup>+</sup> concentration, deposition potential) in the methods section. Use discussion sections to hypothesize mechanistic causes (e.g., pH buffering vs. ligand solubility) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.